molecular formula C26H23BrN2O2S B299963 N-(4-bromophenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide

N-(4-bromophenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide

Cat. No. B299963
M. Wt: 507.4 g/mol
InChI Key: ZLEILWCBSZSLMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound has been synthesized using a specific method and has shown promise in various studies related to its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide is not fully understood. However, studies have suggested that this compound may work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to cause inflammation and pain.
Biochemical and Physiological Effects
Studies have shown that N-(4-bromophenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide has anti-inflammatory and analgesic effects. Specifically, this compound has been shown to reduce the production of prostaglandins, which are known to cause inflammation and pain. Additionally, this compound has been shown to reduce the activity of inflammatory cells, such as macrophages and neutrophils.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-bromophenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide in lab experiments is its potential as a treatment for pain and inflammation. Additionally, this compound has been shown to have low toxicity in animal studies. However, one limitation of using this compound in lab experiments is its limited availability, which may make it difficult to conduct large-scale studies.

Future Directions

There are several future directions for research related to N-(4-bromophenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide. One potential direction is to further investigate the mechanism of action of this compound, in order to better understand how it works to reduce inflammation and pain. Additionally, future studies could investigate the potential of this compound as a treatment for other conditions, such as cancer and neurodegenerative diseases. Finally, researchers could explore the use of N-(4-bromophenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide in combination with other drugs, in order to enhance its therapeutic effects.

Synthesis Methods

The synthesis of N-(4-bromophenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide involves the reaction of 4-bromobenzoyl chloride with 2-amino-5-ethyl-4-(4-methoxyphenyl)thiazole in the presence of triethylamine. This reaction results in the formation of N-(4-bromophenyl)-2-amino-5-ethyl-4-(4-methoxyphenyl)thiazole, which is then reacted with phenylacetyl chloride in the presence of triethylamine to produce the final product.

Scientific Research Applications

N-(4-bromophenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide has been studied for its potential applications in the field of medicine. Specifically, this compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.

properties

Product Name

N-(4-bromophenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide

Molecular Formula

C26H23BrN2O2S

Molecular Weight

507.4 g/mol

IUPAC Name

N-(4-bromophenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide

InChI

InChI=1S/C26H23BrN2O2S/c1-3-23-25(19-9-15-22(31-2)16-10-19)28-26(32-23)29(21-13-11-20(27)12-14-21)24(30)17-18-7-5-4-6-8-18/h4-16H,3,17H2,1-2H3

InChI Key

ZLEILWCBSZSLMW-UHFFFAOYSA-N

SMILES

CCC1=C(N=C(S1)N(C2=CC=C(C=C2)Br)C(=O)CC3=CC=CC=C3)C4=CC=C(C=C4)OC

Canonical SMILES

CCC1=C(N=C(S1)N(C2=CC=C(C=C2)Br)C(=O)CC3=CC=CC=C3)C4=CC=C(C=C4)OC

Origin of Product

United States

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